Tilirosid

Übersicht

Beschreibung

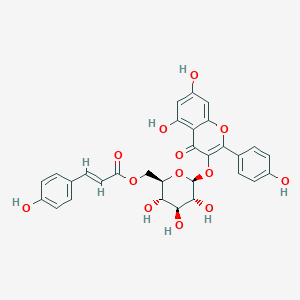

Tiliroside is a natural flavonoid glycoside found in various plants, including strawberries, raspberries, and rose hips. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties . The compound is characterized by its unique structure, which includes a kaempferol backbone linked to a glucose molecule and a coumaroyl group .

Wissenschaftliche Forschungsanwendungen

Tilirosid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als natürliches Antioxidans in verschiedenen chemischen Formulierungen verwendet.

Biologie: Wird für seine Rolle bei der Modulation von Enzymaktivitäten und zellulären Signalwegen untersucht.

Medizin: Wird für sein Potenzial zur Behandlung von entzündlichen Erkrankungen, Krebs und Diabetes untersucht. .

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege aus:

Entzündungshemmend: Hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren durch Modulation des Nuclear Factor-kappa B (NF-κB)-Signalwegs.

Antioxidativ: Fängt freie Radikale ab und reguliert antioxidative Enzyme wie Superoxiddismutase nach oben.

Krebshemmend: Funktioniert als Carboanhydrase XII-Inhibitor, beeinflusst die E2F1/E2F3/Caspase-3-Achse und führt zu Apoptose in Krebszellen.

Enzymhemmung: Wirkt als nicht kompetitiver Inhibitor von α-Amylase, wodurch die Kohlenhydratverdauung und die Glukoseaufnahme reduziert werden.

Wirkmechanismus

Target of Action

Tiliroside, a natural flavonoid, has been found to interact with several targets. It has been shown to regulate the intrarenal renin-angiotensin system . Specifically, Tiliroside treatment suppressed intrarenal AGT, Renin, ACE, and Ang II, but upregulated intrarenal ACE2 and Ang1-7 . It also functions as a Carbonic anhydrases XII (CAXII) inhibitor and has been found to inhibit the NLRP3 inflammasome in macrophages .

Mode of Action

Tiliroside interacts with its targets leading to various changes. For instance, it suppresses inflammation, oxidative stress, and tubular cell apoptosis and activates autophagy flux via the shift towards the intrarenal ACE2/Ang1-7 axis and away from the intrarenal ACE/Ang II axis . As a CAXII inhibitor, it affects the apoptotic E2F1/E2F3/Caspase‐3 axis . It also promotes AMP-activated protein kinase (AMPK) activation, leading to ameliorated mitochondrial damage .

Biochemical Pathways

Tiliroside affects several biochemical pathways. It modulates the intrarenal renin-angiotensin system , the apoptotic E2F1/E2F3/Caspase‐3 axis , and the NLRP3 inflammasome . It also promotes AMP-activated protein kinase (AMPK) activation, which leads to reduced mitochondrial reactive oxygen species (ROS) production and improved mitochondrial membrane potential .

Result of Action

Tiliroside has various effects at the molecular and cellular levels. It has been shown to protect against lipopolysaccharide (LPS)-induced acute kidney injury , suppress liver cancer development , and protect against acute lung injury . It also has anti-inflammatory activities and can inhibit the NLRP3 inflammasome .

Biochemische Analyse

Biochemical Properties

Tiliroside plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as carbonic anhydrase XII (CAXII), which is involved in pH regulation and ion transport . Additionally, Tiliroside interacts with matrix metalloproteinases (MMPs), specifically inhibiting MMP-9 while upregulating MMP-2, which are involved in tissue remodeling and inflammation . These interactions highlight Tiliroside’s potential in modulating biochemical pathways related to inflammation and cancer.

Cellular Effects

Tiliroside exerts significant effects on various cell types and cellular processes. In liver cancer cells, Tiliroside has been shown to inhibit cell proliferation and induce apoptosis by modulating the E2F1/E2F3/Caspase-3 axis . It also affects cell signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and cancer progression . Furthermore, Tiliroside influences gene expression by reducing the levels of pro-inflammatory cytokines like tumor necrosis factor alpha (TNF-α) and interleukins IL-1β and IL-6 . These effects underscore Tiliroside’s potential as a therapeutic agent in inflammatory and cancerous conditions.

Molecular Mechanism

At the molecular level, Tiliroside exerts its effects through various mechanisms. It binds to and inhibits carbonic anhydrase XII, leading to altered pH regulation and ion transport in cancer cells . Tiliroside also modulates the activity of matrix metalloproteinases, inhibiting MMP-9 and upregulating MMP-2, which affects tissue remodeling and inflammation . Additionally, Tiliroside influences gene expression by modulating transcription factors and signaling pathways, such as the NF-κB pathway . These molecular interactions contribute to Tiliroside’s anti-inflammatory and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tiliroside have been observed to change over time. Studies have shown that Tiliroside remains stable and retains its biological activity over extended periods . In in vitro and in vivo studies, Tiliroside has demonstrated long-term effects on cellular function, including sustained inhibition of pro-inflammatory cytokines and enzymes . These findings suggest that Tiliroside has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of Tiliroside vary with different dosages in animal models. In studies involving rats with rheumatoid arthritis, Tiliroside was administered at doses of 5, 10, and 20 mg/kg . The results showed a dose-dependent reduction in inflammation and oxidative stress markers, with higher doses providing more significant effects . At very high doses, Tiliroside may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

Tiliroside is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate inflammation and oxidative stress. It modulates the activity of enzymes like carbonic anhydrase XII and matrix metalloproteinases, affecting metabolic flux and metabolite levels . These interactions contribute to Tiliroside’s ability to regulate inflammatory and oxidative processes in cells.

Transport and Distribution

Within cells and tissues, Tiliroside is transported and distributed through interactions with transporters and binding proteins. It has been shown to accumulate in specific tissues, such as the liver and joints, where it exerts its therapeutic effects . The transport and distribution of Tiliroside are crucial for its localization and activity within the body.

Subcellular Localization

Tiliroside’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Tiliroside exerts its effects precisely where needed, enhancing its therapeutic potential.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Tilirosid kann durch verschiedene Verfahren synthetisiert werden, darunter chemische Synthese und Extraktion aus natürlichen Quellen. Ein gängiges Verfahren beinhaltet die Extraktion aus entfetteten Erdbeersamen unter Verwendung der beschleunigten Lösungsmittelextraktion (ASE). Die optimalen Bedingungen für die ASE umfassen eine Temperatur von 65 °C, 63 % Ethanol in Wasser und vier Extraktionszyklen . Die extrahierte polyphenolische Fraktion wird anschließend mittels präparativer Flüssigchromatographie gereinigt .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Extraktion aus pflanzlichen Materialien. Der Prozess umfasst das Mahlen des Pflanzenmaterials, die Entfettung und anschliessend die Verwendung von Lösungsmitteln wie Ethanol zur Extraktion. Der Extrakt wird dann konzentriert und gereinigt, um this compound in hoher Ausbeute zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tilirosid durchläuft verschiedene chemische Reaktionen, einschliesslich Oxidation, Reduktion und Substitution. Es ist bekannt, dass es Enzyme wie α-Amylase und Carboanhydrase XII hemmt, was auf sein Potenzial für Enzymhemmungreaktionen hinweist .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter milden Bedingungen mit Reagenzien wie Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Natriumborhydrid in Methanol durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen in wässrigen Lösungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen von this compound und substituierte Verbindungen mit verschiedenen funktionellen Gruppen .

Vergleich Mit ähnlichen Verbindungen

Tilirosid ist unter den Flavonoidglykosiden aufgrund seiner spezifischen Struktur und biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Kaempferol: Teilt die gleiche Aglykonstruktur, aber es fehlen die Glukose- und Coumaroylgruppen.

Quercetin: Ein weiteres Flavonoid mit ähnlichen antioxidativen Eigenschaften, aber unterschiedlichen glykosidischen Verknüpfungen.

Rutin: Ein Glykosid von Quercetin mit ähnlichen antioxidativen und entzündungshemmenden Aktivitäten, aber unterschiedlichen Zuckerresten.

Die einzigartige Kombination eines Kaempferol-Grundgerüsts mit Glukose- und Coumaroylgruppen trägt zu den besonderen biologischen Aktivitäten und dem therapeutischen Potenzial von this compound bei .

Biologische Aktivität

Tiliroside, a flavonoid glycoside found in various medicinal plants, has garnered attention for its diverse biological activities, particularly in the fields of oncology, infectious disease management, and metabolic disorders. This article synthesizes recent research findings on the biological activity of tiliroside, emphasizing its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Sources

Tiliroside is primarily derived from plants such as S. angustifolia and Alcea biennis. Its chemical structure consists of a flavonoid backbone with a glycosyl moiety, which contributes to its bioactivity. The compound has been isolated and characterized using techniques like HPLC and NMR spectroscopy, confirming its purity and identity .

Anticancer Activity

Recent studies have highlighted tiliroside's potential as an anticancer agent, particularly against liver cancer.

- Mechanism of Action : Tiliroside has been shown to inhibit Carbonic Anhydrase XII (CAXII), which is implicated in tumor progression. A study demonstrated that tiliroside reduced cell proliferation in liver cancer cell lines (Hep3B and SNU-449) with significant inhibition rates observed at concentrations of 20 µM to 40 µM over 96 hours .

- IC50 Values : The IC50 values for various liver cancer cell lines were reported as follows:

Antiprotozoal Activity

Tiliroside exhibits significant antiprotozoal properties, particularly against Entamoeba histolytica and Giardia lamblia.

- In Vitro Efficacy : The compound demonstrated IC50 values of 17.5 µg/mL for E. histolytica and 17.4 µg/mL for G. lamblia, indicating strong inhibitory effects .

- Molecular Docking Studies : These studies revealed high binding affinities to key enzymes involved in protozoal metabolism, suggesting that tiliroside may disrupt protozoal energy production pathways .

Antidiabetic Properties

Tiliroside has been investigated for its potential role in managing diabetes.

- Glucose Consumption Enhancement : In insulin-resistant HepG2 cell models, tiliroside derivatives significantly enhanced glucose uptake compared to controls treated with metformin. Notably, certain derivatives activated AMP-activated protein kinase (AMPK), a critical regulator of glucose metabolism .

- Quantitative Analysis : A study reported an IC50 value of 86.203 ± 6.323 µg/mL for tiliroside's anti-diabetic effects, demonstrating its potential as a therapeutic agent in diabetes management .

Additional Biological Activities

Tiliroside also exhibits other notable biological activities:

- Antioxidant Activity : Tiliroside has shown the ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

- Anti-inflammatory Effects : Research indicates that tiliroside can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Summary of Findings

The following table summarizes the biological activities and associated IC50 values of tiliroside:

Case Studies and Future Directions

The promising results from various studies suggest that tiliroside could be developed into novel therapeutic agents for cancer treatment, infectious diseases, and metabolic disorders. Further clinical trials are necessary to validate these findings and explore the full potential of tiliroside in medical applications.

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+/t21-,24-,26+,27-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGGLGXQSFURLP-VWMSDXGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021936 | |

| Record name | Tiliroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20316-62-5 | |

| Record name | Tiliroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20316-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiliroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020316625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiliroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILIROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15M04TXR9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.